molecular formula C8H9FINO2S B13273979 N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide

Cat. No.: B13273979
M. Wt: 329.13 g/mol
InChI Key: APBNHWGSJKZKAD-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide (CAS Number: 1850853-53-0) is a specialized small molecule with a molecular formula of C 8 H 9 FINO 2 S and a molecular weight of 329.13 g/mol . This compound features both fluorine and iodine atoms on its benzoid ring, making it a versatile and valuable chemical building block for medicinal chemistry and drug discovery research. The sulfonamide functional group is a recognized pharmacophore in the development of therapeutic agents. Sulfonamide derivatives are investigated for a wide spectrum of biological activities, including antiviral and enzyme inhibitory applications . Specifically, sulfonamides are known to target carbonic anhydrase (CA) isoforms, and radiolabeled sulfonamide derivatives have been preclinically evaluated as potential tracers for blood pool imaging and assessing cardiac function via positron emission tomography (PET) . The presence of fluorine and iodine on the aromatic ring provides distinct advantages; the fluorine atom can influence a molecule's electronic properties, metabolic stability, and bioavailability , while the iodine atom serves as an excellent handle for further chemical modifications , such as metal-catalyzed cross-coupling reactions, enabling the rapid diversification of chemical libraries . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H9FINO2S

Molecular Weight

329.13 g/mol

IUPAC Name

N-ethyl-3-fluoro-2-iodobenzenesulfonamide

InChI

InChI=1S/C8H9FINO2S/c1-2-11-14(12,13)7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3

InChI Key

APBNHWGSJKZKAD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1I)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 3-Fluoro-2-iodobenzene Derivatives

The synthesis typically begins with halogenated benzene precursors such as 1-fluoro-3-iodobenzene or 1-fluoro-2-iodobenzene, which are commercially available or prepared via directed lithiation and halogenation.

  • Directed ortho-lithiation and iodination: For example, 1-fluoro-2-iodobenzene can be synthesized by treating 1-fluorobenzene with lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by electrophilic iodination.
  • Purification: The iodinated fluorobenzene is purified by column chromatography using silica gel and a hexane/ethyl acetate solvent system to achieve high purity and yield (typically >80%).

Sulfonamide Formation

The sulfonamide group is introduced by reaction of the halogenated fluorobenzene with sulfonyl chloride derivatives or via direct sulfonamidation of aniline derivatives.

  • Direct sulfonamidation: Aromatic amines bearing the required halogen and fluorine substituents are reacted with sulfonyl chlorides under basic conditions to form sulfonamides.
  • Ethylation of sulfonamide nitrogen: The N-ethyl group is introduced either by alkylation of the sulfonamide nitrogen using ethyl halides under basic conditions or by using ethylamine as a nucleophile in the sulfonamidation step.

One-Pot Synthesis via Sulfoximine Intermediates

Recent advances have demonstrated a one-pot cascade synthesis starting from sulfides to sulfoximines, followed by iodination to yield N-iodo sulfonamide derivatives structurally related to N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide.

  • Procedure: Sulfides are reacted with ammonium carbonate and (diacetoxyiodo)benzene at room temperature in methanol to form sulfoximines.
  • Iodination: Subsequent treatment with N-iodosuccinimide (NIS) or iodine in situ leads to the formation of N-iodo sulfonamides with yields up to 90%.
  • Advantages: This method offers mild reaction conditions, high selectivity, and scalability, making it suitable for synthesizing diverse sulfonamide derivatives with halogen substituents.

Representative Experimental Data and Reaction Conditions

The following table summarizes key reaction parameters and yields from reported methods relevant to the preparation of halogenated sulfonamide derivatives similar to this compound:

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Directed ortho-lithiation LDA (1.05 equiv), -78 °C THF -78 °C 1-2 h 82 Followed by electrophilic iodination
Electrophilic iodination Iodine or NIS (1.1-1.25 equiv) MeOH/DCM Room temperature 1-2 h 74-90 One-pot cascade with ammonium carbonate and DIB
Sulfonamidation Sulfonyl chloride, base (e.g., triethylamine) DCM or MeOH 0-25 °C Several hours 60-80 N-ethylation via alkyl halide or ethylamine
N-Ethylation of sulfonamide Ethyl bromide or ethyl iodide, base Acetonitrile Room temperature Overnight 70-85 Alkylation step post sulfonamide formation

Mechanistic Insights and Research Discoveries

  • The one-pot sulfoximine synthesis involves initial oxidation of sulfides to sulfoximines via ammonium carbonate and (diacetoxyiodo)benzene, followed by electrophilic iodination. This method avoids isolation of intermediates and improves atom economy.
  • The importance of reaction vessel surface area was noted, influencing nucleation and yield during iodination steps.
  • Regioselectivity in aromatic substitution is controlled by the directing effects of fluorine and iodine substituents, enabling selective functionalization at the 1, 2, and 3 positions on the benzene ring.
  • The stability and isolation of N-iodo sulfonamide products depend on solvent choice and reaction time, with shorter iodination times favoring isolation of pure compounds.

Summary Table of Preparation Routes

Route Starting Material Key Reagents Advantages Limitations
Directed Lithiation + Iodination 1-Fluorobenzene or derivatives LDA, I2 or NIS High regioselectivity, good yield Requires low temperature control
One-Pot Sulfoximine Cascade Sulfides Ammonium carbonate, DIB, NIS, I2 Mild conditions, scalable, high yield Isolation challenges for some products
Sulfonamidation + N-Ethylation Halogenated anilines or benzenes Sulfonyl chloride, ethyl halides Straightforward, widely used Multi-step, requires purification

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts such as palladium or copper are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : The combination of fluorine (inductive electron withdrawal) and iodine (resonance electron withdrawal) in the target compound creates a highly electron-deficient aromatic ring, favoring interactions with electron-rich biological targets like tyrosine kinases .

Biological Activity

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes an ethyl group, a fluorine atom, and an iodine atom attached to a benzene ring. Its molecular formula is C8H9FINO2S\text{C}_8\text{H}_9\text{F}\text{I}\text{N}\text{O}_2\text{S} with a molecular weight of approximately 253.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Structural Features and Synthesis

The presence of the sulfonamide functional group in this compound allows it to interact with various biological macromolecules, potentially leading to antimicrobial and anti-inflammatory effects. The introduction of halogen atoms (fluorine and iodine) enhances its binding affinity to biological targets, which may improve its efficacy as a pharmaceutical agent. The synthesis typically involves several key steps that include the formation of the sulfonamide group and the introduction of halogens.

Biological Activity

Research indicates that this compound may exhibit significant biological activity:

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
N-Ethyl-4-fluoro-benzenesulfonamideEnzyme inhibition; Antimicrobial
3-Fluoro-benzenesulfonamideAntimicrobial; Less steric hindrance
2-IodobenzenesulfonamideInhibits folate synthesis
N-Methyl-N-(3-fluoro-benzenesulfonyl)Variation in solubility; Potential antimicrobial

Notable Research Findings

  • A study highlighted that compounds with a trifluoromethyl group showed increased potency for inhibiting serotonin uptake, suggesting that similar modifications in sulfonamides could enhance their biological activities .
  • Structure–activity relationship (SAR) studies have indicated that variations in substituent positions on the benzene ring can significantly influence the compound's efficacy and toxicity profiles. For instance, modifications that retain fluorine but alter other groups have been shown to improve selectivity against certain enzymes while reducing mammalian toxicity .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis often involves sulfonylation of an amine intermediate with a substituted benzene sulfonyl chloride. For example, 3-fluoro-2-iodobenzenesulfonyl chloride can react with ethylamine under basic conditions (e.g., triethylamine) in solvents like ethyl acetate or dichloromethane . Key parameters include:

  • Temperature : Room temperature to 40°C to prevent decomposition of iodine substituents.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, ethyl acetate) enhance solubility of aromatic sulfonyl chlorides .
  • Purification : Column chromatography or recrystallization is recommended to isolate the sulfonamide product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the ethyl group, fluorine position, and iodine’s electronic effects. 13C^{13}\text{C} NMR resolves aromatic substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, especially given the heavy iodine atom (e.g., [M+H]+^+ peak) .
  • Infrared (IR) : Sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., deiodination) during synthesis?

  • Methodological Answer :

  • Iodine Stability : Avoid strong bases or high temperatures (>60°C) to prevent C-I bond cleavage. Use inert atmospheres (N2_2) to reduce oxidative side reactions .
  • Fluorine Compatibility : Fluorine’s electronegativity can direct electrophilic substitution; monitor regioselectivity via TLC or HPLC .
  • Catalyst Screening : Palladium or copper catalysts may stabilize reactive intermediates in multi-step syntheses .

Q. What strategies are recommended for assessing the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer :

  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, kinases) based on structural analogs .
  • Assay Design : Use fluorescence-based or colorimetric assays (e.g., stopped-flow kinetics for enzyme inhibition) .
  • SAR Studies : Modify the ethyl, fluorine, or iodine groups to evaluate their roles in binding affinity .

Q. How does the electronic interplay between fluorine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine deactivates the aromatic ring, directing iodine to participate in Suzuki-Miyaura or Ullmann couplings.
  • Iodine as a Leaving Group : Optimize Pd-catalyzed conditions (e.g., Pd(PPh3_3)4_4, Cs2_2CO3_3) to replace iodine with aryl/alkyl groups .
  • Computational Modeling : DFT calculations predict regioselectivity and transition states for cross-coupling steps .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported solvent systems for sulfonamide synthesis (e.g., DMF vs. ethyl acetate)?

  • Methodological Answer :

  • Solvent Selection : DMF is ideal for high-temperature reactions but may hydrolyze sensitive groups. Ethyl acetate is preferable for room-temperature reactions with iodine-containing substrates .
  • Empirical Testing : Perform small-scale trials to compare yields and purity in different solvents .

Analytical and Safety Considerations

Q. What precautions are necessary when handling this compound due to its iodine content?

  • Methodological Answer :

  • Radiation Safety : Iodine-127 is non-radioactive, but handle with gloves to avoid skin absorption.
  • Waste Disposal : Follow EPA guidelines for halogenated waste (e.g., incineration with scrubbers) .

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